molecular formula C6H7ClN2 B1311326 (2-Chloropyridin-3-yl)methanamine CAS No. 205744-14-5

(2-Chloropyridin-3-yl)methanamine

Cat. No. B1311326
M. Wt: 142.58 g/mol
InChI Key: LTUCSFLPOBNIHD-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.586 g/mol . It is used as an intermediate in the synthesis of various chemical pesticides .


Synthesis Analysis

The synthesis of “(2-Chloropyridin-3-yl)methanamine” involves several steps. The exact process can vary, but it often involves the use of other chemicals as precursors . Unfortunately, the specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of “(2-Chloropyridin-3-yl)methanamine” consists of a pyridine ring with a chlorine atom at the 2nd position and a methanamine group at the 3rd position . The exact mass of the molecule is 142.029770 .


Physical And Chemical Properties Analysis

“(2-Chloropyridin-3-yl)methanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C . It also has a flash point of 107.6±23.2 °C .

Scientific Research Applications

1. Anticonvulsant Agents

(2-Chloropyridin-3-yl)methanamine and its derivatives have been explored for their potential as anticonvulsant agents. A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and tested them for anticonvulsant activity. Several compounds in this series, including derivatives of (2-Chloropyridin-3-yl)methanamine, showed promising seizures protection in various models, indicating their potential therapeutic applications in epilepsy and related disorders (Pandey & Srivastava, 2011).

2. Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving derivatives of (2-Chloropyridin-3-yl)methanamine have been used in studies for cellular imaging and photocytotoxicity. Basu et al. (2014) reported on iron(III) complexes that displayed unprecedented photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells. This study demonstrates the potential of these complexes in medical imaging and as agents in photodynamic therapy (Basu et al., 2014).

3. Catalytic Applications

Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles. These compounds, related to (2-Chloropyridin-3-yl)methanamine, showed good catalytic activity and selectivity, highlighting their utility in various chemical synthesis processes (Roffe et al., 2016).

4. LOXL2 Inhibitors

A study by Hutchinson et al. (2017) identified (2-Chloropyridin-4-yl)methanamine as a potent and selective inhibitor of LOXL2 over LOX. This finding is significant in the context of cancer research and treatment, as LOXL2 inhibitors can play a critical role in controlling tumor growth and metastasis (Hutchinson et al., 2017).

Safety And Hazards

“(2-Chloropyridin-3-yl)methanamine” is classified as toxic if swallowed (Hazard Statement: H301) and can cause skin and eye irritation (Hazard Statements: H315, H317, H318) as well as respiratory irritation (Hazard Statement: H335) . Safety measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUCSFLPOBNIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447548
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)methanamine

CAS RN

205744-14-5
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloropyridin-3-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.5 g, 9.5 mmol) was added to a solution of the above 3-azidomethyl-2-chloro-pyridine (1.4 g, 8.5 mmol) in anhydrous THF (30 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with NH4OH (3 mL) and stirred for another 3 h. The mixture was then treated with 3M NaOH and stirred for 1 h. The mixture was acidified to pH 2 by adding 4M HCl solution. The mixture was diluted with ether and the layers were separated. The aqueous layer was extracted with ether and then basified with 2M NaOH solution. The aqueous solution was extracted with CH2Cl2 (×3). The combined organic phase was dried over MgSO4 and concentrated in vacuo to afford a pale yellow oily solid. This product was diluted with ether and filtered. The filtrated was concentrated to afford a pale yellow oil. The crude product was purified by silica gel column chromatography using 20:1 CH2Cl2:MeOH as an eluent to afford 0.88 g (73%) of 3-aminomethyl-2-chloropyridine as a colorless oil.
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2.5 g
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1.4 g
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30 mL
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yu, W Zong, Y Ding, J Liu, L Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
In this study, ten ω‐transaminases (ω‐TAs) have been investigated to efficiently catalyze the synthesis of twenty‐four functionalized benzylamines and pyridylmethylamines. We …
Number of citations: 2 onlinelibrary.wiley.com

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